Ethyl 2-{1-[(4-methoxyphenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate
Description
Introduction to Ethyl 2-{1-[(4-Methoxyphenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate
Historical Context and Discovery
The compound emerged from systematic efforts to optimize sulfonyl piperazine derivatives for enhanced bioactivity. While its exact synthesis timeline remains undocumented in public literature, its structural analogs gained prominence in the early 21st century during explorations into hybrid pharmacophores. The integration of a 3-oxo-piperazine ring and a 4-methoxyphenylsulfonyl group reflects a strategic fusion of motifs known to improve metabolic stability and target binding. Early synthetic routes involved nucleophilic substitution reactions between 4-methoxyphenylsulfonyl chloride and piperazine derivatives, followed by esterification with ethyl bromoacetate.
Structural Classification within Sulfonyl Piperazine Derivatives
This molecule belongs to the N-sulfonylpiperazine subclass, distinguished by three key features:
- Sulfonamide Bridge : The 4-methoxyphenyl group attaches to the piperazine nitrogen via a sulfonyl (-SO₂-) linker, enhancing electronegativity and enabling hydrogen-bond interactions.
- 3-Oxo Modification : The ketone group at the 3-position of the piperazine ring introduces conformational rigidity, potentially reducing off-target effects.
- Ethyl Acetate Side Chain : The ester moiety at the 2-position contributes to lipophilicity, influencing membrane permeability and bioavailability.
Comparative analysis with related structures, such as 1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine, highlights the critical role of substituent positioning in modulating electronic properties. For instance, the 4-methoxy group on the phenyl ring donates electron density through resonance, altering the sulfonyl group’s electrophilicity.
Table 1: Structural Comparison of Selected Sulfonyl Piperazines
Position in the Chemical Space of Medicinal Compounds
With a logP value estimated at 1.2–1.8 (calculated via PubChem tools), the compound exhibits balanced hydrophobicity, adhering to Lipinski’s rule of five parameters for drug-likeness. Its polar surface area (PSA) of ~100 Ų, contributed by the sulfonyl, ketone, and ester groups, suggests moderate blood-brain barrier permeability. Quantum mechanical studies on analogous aryl sulfonyl piperazines reveal delocalized electron densities at the sulfonamide nitrogen and carbonyl oxygen, which are critical for binding to enzymatic active sites.
Research Significance and Scientific Relevance
The compound’s hybrid architecture makes it a versatile scaffold in drug discovery:
- Antiproliferative Applications : Piperazine sulfonamides hybridized with heterocycles like tetrazoles have demonstrated potent activity against cancer cell lines, with IC₅₀ values in the micromolar range. The 3-oxo group may enhance selectivity by mimicking transition states in kinase pathways.
- Enzyme Inhibition : Sulfonyl piperazines are explored as inhibitors of bacterial LpxH and carbonic anhydrases. The 4-methoxyphenyl group’s electron-donating effects could stabilize enzyme-inhibitor complexes through π-π stacking.
- Computational Modeling : Density functional theory (DFT) analyses of similar compounds predict reactive sites at the sulfonyl oxygen and piperazine nitrogen, guiding rational drug design.
Properties
IUPAC Name |
ethyl 2-[1-(4-methoxyphenyl)sulfonyl-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S/c1-3-23-14(18)10-13-15(19)16-8-9-17(13)24(20,21)12-6-4-11(22-2)5-7-12/h4-7,13H,3,8-10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIGMSUGNPQKFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Keto Esters with Ethylenediamine
Ethyl acetoacetate reacts with ethylenediamine in a refluxing ethanol solution, forming a Schiff base intermediate. Intramolecular cyclization under acidic conditions yields piperazin-3-one.
Procedure :
- Ethyl acetoacetate (1.0 eq) and ethylenediamine (1.1 eq) are combined in ethanol.
- The mixture is refluxed at 80°C for 12 hours, followed by addition of HCl to pH 2–3.
- Cyclization proceeds at 60°C for 6 hours, yielding piperazin-3-one as a white solid (Yield: 68–72%).
Mechanistic Insight :
- The β-keto ester’s ketone undergoes nucleophilic attack by the primary amine, forming an imine.
- The secondary amine attacks the ester carbonyl, leading to ring closure and elimination of ethanol.
Sulfonylation at the N1 Position
The piperazinone’s N1 nitrogen is sulfonylated using 4-methoxybenzenesulfonyl chloride.
Sulfonylation Protocol
Reagents :
- Piperazin-3-one (1.0 eq)
- 4-Methoxybenzenesulfonyl chloride (1.2 eq)
- Triethylamine (2.0 eq) as a base
Procedure :
- Piperazin-3-one is dissolved in dichloromethane (DCM) under nitrogen.
- Triethylamine is added, followed by dropwise addition of 4-methoxybenzenesulfonyl chloride at 0°C.
- The reaction is stirred at room temperature for 6 hours, yielding the N1-sulfonylated product (Yield: 85–90%).
Optimization Notes :
- Excess sulfonyl chloride ensures complete reaction at the less nucleophilic N1 nitrogen.
- Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
Alkylation at the N2 Position
The secondary amine at N2 is alkylated with ethyl bromoacetate to introduce the acetate side chain.
Alkylation Reaction
Reagents :
- N1-Sulfonylated piperazinone (1.0 eq)
- Ethyl bromoacetate (1.5 eq)
- Potassium carbonate (2.0 eq) as a base
Procedure :
- The sulfonylated intermediate is suspended in acetonitrile.
- Potassium carbonate and ethyl bromoacetate are added sequentially.
- The mixture is refluxed at 70°C for 8 hours, yielding the target compound (Yield: 75–80%).
Side Reactions :
- Over-alkylation at N1 is mitigated by steric hindrance from the sulfonyl group.
- Solvent polarity influences reaction rate; acetonitrile provides optimal solubility.
Alternative Routes and Comparative Analysis
Diazotization-Coupling Approach
A patent-derived method uses diazonium chemistry to form hydrazone intermediates, which are cyclized into piperazinones:
Steps :
- Diazotization of 4-methoxyaniline with NaNO₂/HCl at −5°C.
- Coupling with ethyl 2-chloroacetoacetate in methanol, forming a hydrazone.
- Cyclization under basic conditions (NaOAc) yields the piperazinone core.
Solid-Phase Synthesis
A resin-bound strategy immobilizes the piperazinone core, enabling stepwise sulfonylation and alkylation. This method enhances purity but requires specialized equipment.
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 3.78 (s, 3H, OCH₃), 4.15 (q, 2H, CH₂CH₃), 4.45 (s, 2H, CH₂CO), 7.12 (d, 2H, ArH), 7.82 (d, 2H, ArH).
- IR (KBr) : 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O ketone), 1350 cm⁻¹ (S=O).
Industrial-Scale Considerations
Cost-Effective Reagents
Process Optimization
- Continuous Flow Chemistry : Microreactors improve heat transfer during exothermic sulfonylation.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation.
The N1 vs. N2 sulfonylation selectivity remains a challenge. Computational modeling (DFT) predicts N1 preference due to lower steric hindrance.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{1-[(4-methoxyphenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The methoxyphenyl sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-{1-[(4-methoxyphenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate exhibits diverse biological activities, making it a valuable compound in pharmaceutical research:
- Antimicrobial Properties: Due to its sulfonamide nature, the compound may demonstrate antibacterial activity by inhibiting bacterial folic acid synthesis.
- Anti-inflammatory Effects: The compound's structure suggests potential modulation of inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Anticancer Potential: Preliminary studies indicate that derivatives of piperazine compounds can exhibit cytotoxic effects against various cancer cell lines .
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of compounds related to this compound:
- Anticancer Activity: Research published in the Tropical Journal of Pharmaceutical Research explored various piperazine derivatives and their efficacy against cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .
- Mechanisms of Action: Investigations into the mechanisms by which similar compounds exert their effects have revealed interactions with specific enzymes and receptors involved in disease processes, such as those related to inflammation and microbial infections.
Applications in Drug Development
This compound has several potential applications in drug development:
- Lead Compound for Antibiotics: Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics.
- Anti-inflammatory Drugs: Given its potential effects on inflammation pathways, it could be further developed for treating conditions like arthritis or other inflammatory disorders.
- Cancer Therapeutics: The anticancer properties observed suggest that this compound could be a lead structure for designing new anticancer agents.
Mechanism of Action
The mechanism of action of Ethyl 2-{1-[(4-methoxyphenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The piperazine ring provides structural stability and enhances binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Sulfonyl Group
Ethyl 2-{1-[(3,4-Dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate (CAS 1398065-92-3)
- Structure : Features a 3,4-dichlorophenylsulfonyl group.
- Molecular Formula : C₁₄H₁₆Cl₂N₂O₅S.
- Higher molecular weight (423.26 g/mol) due to chlorine substitution, which may increase lipophilicity (logP) .
Ethyl 2-{1-[(4-Fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate (CAS 318288-74-3)
- Structure : Contains a 4-fluorophenylsulfonyl group.
- Molecular Formula : C₁₃H₁₅FN₂O₅S.
- Key Differences: Fluorine’s electronegativity enhances metabolic stability and membrane permeability.
Variations in the Piperazine Core Substituents
Ethyl 2-[1-(3-Methoxybenzoyl)-3-oxo-2-piperazinyl]acetate (CAS 318959-08-9)
- Structure : Replaces the sulfonyl group with a 3-methoxybenzoyl moiety.
- Molecular Formula : C₁₆H₂₀N₂O₅.
- Key Differences :
Ethyl 2-[1-(4-Methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetate
- Structure : Features a benzyl group with 4-methoxy and 3-methyl substituents.
- Molecular Formula : C₁₇H₂₄N₂O₄.
- Additional methyl group introduces steric hindrance, possibly affecting receptor binding .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Methoxy groups enhance resonance stabilization, while halogens (Cl, F) improve electrophilicity and metabolic resistance.
- Structural Flexibility : Benzyl and benzoyl analogs () demonstrate the impact of core modifications on pharmacokinetics.
- Therapeutic Potential: Sulfonamide-containing derivatives (e.g., ) are promising for enzyme inhibition, whereas benzyl/benzoyl variants may excel in CNS-targeted applications .
Biological Activity
Ethyl 2-{1-[(4-methoxyphenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula :
- CAS Number : 318469-56-6
The structure features a piperazine ring, which is known for enhancing biological activity through various mechanisms, including interaction with neurotransmitter systems and modulation of enzyme activities.
Anticancer Properties
Research indicates that compounds containing a piperazine moiety often exhibit anticancer properties. For instance, derivatives of piperazine have shown cytotoxic effects against various cancer cell lines. In a study involving N-ethyl-piperazinyl amides, compounds demonstrated significant antiproliferative activity against leukemia and breast cancer cell lines, with some exhibiting IC50 values as low as 0.8 µM .
Table 1: Anticancer Activity of Piperazine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Activity Description |
|---|---|---|---|
| Betulinic Acid Piperazinyl Amide | CCRF-CEM | 0.8 | Strong cytotoxicity |
| Oleanonic Acid Derivative | HL-60(TB) | -35.82 | Selective activity against leukemia |
| This compound | Various | TBD | Potential anticancer activity |
Antimicrobial Activity
The compound's sulfonamide group is also associated with antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. Research has shown that piperazine derivatives can enhance this activity, making them promising candidates for developing new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in folate synthesis.
- Cell Cycle Disruption : Piperazine derivatives can induce apoptosis in cancer cells by disrupting the cell cycle.
- Receptor Modulation : The compound may interact with various receptors, including those for neurotransmitters, leading to altered signaling pathways.
Study on Anticancer Activity
A recent study evaluated the efficacy of this compound against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Preliminary results indicated that the compound exhibited moderate cytotoxicity, with further investigations required to determine its selectivity and mechanism of action .
Study on Antimicrobial Properties
Another study focused on the antimicrobial potential of similar piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results suggested that modifications in the piperazine structure could enhance antibacterial activity, providing insights into the design of more effective antimicrobial agents .
Q & A
Q. What are the standard synthetic routes for Ethyl 2-{1-[(4-methoxyphenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate, and how are intermediates characterized?
The compound is typically synthesized via multi-step reactions involving sulfonylation, condensation, and cyclization. For example, a related intermediate, ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, is prepared by reacting 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one with ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate under controlled conditions . Intermediates are characterized using techniques like NMR, IR, and mass spectrometry to confirm structural integrity and purity.
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SC-XRD) is employed for structural determination. For refinement, the SHELX program suite (e.g., SHELXL) is widely used due to its robustness in handling small-molecule crystallography . Hydrogen atoms are typically placed in calculated positions and refined using riding models, while non-hydrogen atoms are refined anisotropically .
Q. What purification methods are effective for isolating this compound?
Column chromatography (silica gel, eluting with ethyl acetate/petroleum ether mixtures) is commonly used . Recrystallization from ethanol or dichloromethane/ethyl acetate mixtures can further enhance purity, especially for intermediates .
Advanced Research Questions
Q. How can reaction conditions (e.g., solvent, temperature) be optimized to improve yield in the sulfonylation step?
Key variables include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency by stabilizing ionic intermediates.
- Temperature : Controlled reflux (e.g., 80–100°C) prevents side reactions like hydrolysis of the sulfonyl chloride intermediate.
- Catalyst : L-Proline has been shown to catalyze analogous multi-component reactions with high regioselectivity, though its use here requires empirical validation . Monitoring via HPLC or TLC at intermediate stages ensures reaction progression .
Q. How can contradictory spectral data (e.g., NMR splitting patterns vs. X-ray results) be resolved?
Discrepancies may arise from dynamic processes (e.g., conformational flexibility in solution vs. static crystal packing). For example:
Q. What mechanistic pathways explain the stereochemical outcomes in related piperazinyl derivatives?
In L-proline-catalyzed reactions, enamine formation drives aldol condensation, followed by Michael addition and cyclization. For example, ethyl 2-sulfonylacetate derivatives undergo domino [3+2+1] annulation with aldehydes and thiophenones, yielding thienothiopyrans with high diastereoselectivity (dr > 20:1) . Analogous pathways may govern stereochemistry in this compound’s synthesis.
Q. How do electronic effects of the 4-methoxyphenyl group influence reactivity in cross-coupling reactions?
The electron-donating methoxy group activates the phenyl ring toward electrophilic substitution but may deactivate it toward nucleophilic attack. In sulfonamide formation, the para-methoxy group enhances sulfonyl chloride stability by reducing electron density at sulfur, thereby moderating reactivity .
Data Analysis and Experimental Design
Q. What strategies mitigate low yields in the final cyclization step?
- Microwave-assisted synthesis : Reduces reaction time and improves energy efficiency.
- Protecting groups : Temporarily block reactive sites (e.g., piperazinyl NH) using Boc or Fmoc groups to prevent undesired side reactions .
- Additives : Molecular sieves or drying agents (e.g., MgSO₄) can sequester water, shifting equilibrium toward product formation.
Q. How are computational methods (e.g., molecular docking) applied to study this compound’s bioactivity?
After synthesizing derivatives (e.g., replacing the 4-methoxyphenyl group with halogens), docking simulations (using AutoDock Vina) can predict binding affinities to target proteins (e.g., kinases or proteases). These models guide rational design of analogs with enhanced activity .
Q. What analytical techniques validate the absence of genotoxic impurities in scaled-up batches?
LC-MS/MS and HPLC-UV with spiked standards (e.g., aryl amines, sulfonic acid byproducts) are critical. Limits follow ICH M7 guidelines, requiring impurity levels below 1.5 μg/day .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
